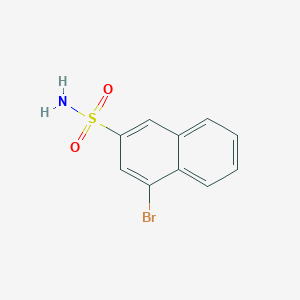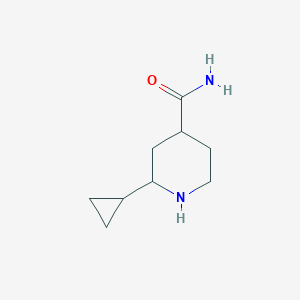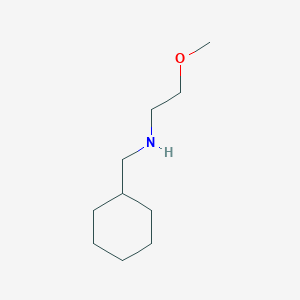![molecular formula C17H25ClN4O4 B13549123 6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13549123.png)
6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a diazinan-1-yl moiety, and a methoxyphenyl group, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinan-1-yl moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the hexanamide chain: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions are scalable and reproducible.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The diazinan-1-yl moiety can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation products: Nitro or nitroso derivatives.
Reduction products: Reduced diazinan-1-yl derivatives.
Substitution products: Compounds with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride involves its interaction with specific molecular targets. The compound may:
Bind to enzymes or receptors: Modulating their activity.
Interfere with metabolic pathways: Affecting cellular processes.
Induce conformational changes: Leading to altered biological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: Known for its use as a biochemical probe.
N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-methylbenzenesulfonamide: Explored for its pharmacological properties.
Uniqueness
6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H25ClN4O4 |
|---|---|
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide;hydrochloride |
InChI |
InChI=1S/C17H24N4O4.ClH/c1-25-14-7-6-12(19-15(22)5-3-2-4-9-18)11-13(14)21-10-8-16(23)20-17(21)24;/h6-7,11H,2-5,8-10,18H2,1H3,(H,19,22)(H,20,23,24);1H |
Clé InChI |
VVZZOEUQYVMJBG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)CCCCCN)N2CCC(=O)NC2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



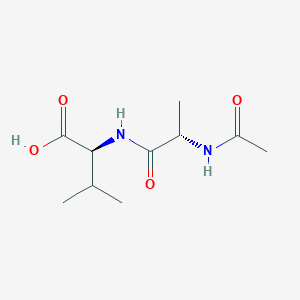
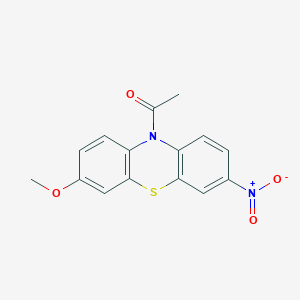
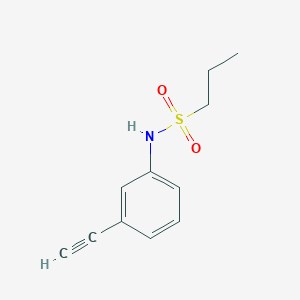


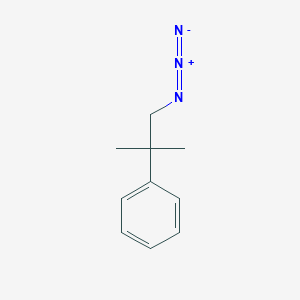

![2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide](/img/structure/B13549095.png)
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one](/img/structure/B13549096.png)

